1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene
Overview
Description
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H13F3 It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one trifluoromethyl group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene derivatives. One common method includes the reaction of cyclopentadiene with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the trifluoromethyl group or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives or other substituted cyclopentadienes.
Scientific Research Applications
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and organometallic chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pentamethylcyclopentadiene: Similar in structure but lacks the trifluoromethyl group.
Trifluoromethylcyclopentadiene: Contains the trifluoromethyl group but lacks the additional methyl groups.
Uniqueness
1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene is unique due to the combination of multiple methyl groups and a trifluoromethyl group, which imparts distinct steric and electronic properties. This combination makes it a valuable ligand in coordination chemistry and a versatile building block in organic synthesis .
Properties
IUPAC Name |
1,2,3,4-tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3/c1-5-6(2)8(4)9(7(5)3)10(11,12)13/h9H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJPOJMXUDEMRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C1C(F)(F)F)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514263 | |
Record name | 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142701-59-5 | |
Record name | 1,2,3,4-Tetramethyl-5-(trifluoromethyl)cyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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